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Compound of Interest

Compound Name: 2-Bromo-1-methylcyclohexanol

Cat. No.: B13882013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-bromo-1-
methylcyclohexanol, a key intermediate in organic synthesis. The document presents

available mass spectrometry and infrared spectroscopy data in a structured format. While

experimental nuclear magnetic resonance (NMR) data is not readily available in public

databases, this guide outlines the standard methodologies for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-bromo-1-
methylcyclohexanol.

Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data is available for 2-bromo-1-
methylcyclohexanol.[1][2] The key characteristic of its mass spectrum is the presence of two

molecular ion peaks of nearly equal intensity, which is indicative of a compound containing one

bromine atom. This is due to the two stable isotopes of bromine, 79Br and 81Br, which have

nearly equal natural abundance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13882013?utm_src=pdf-interest
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://www.benchchem.com/product/b13882013?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-methylcyclohexanol
https://spectrabase.com/compound/6Wtz8lv3Nuy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13882013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Molecular Formula C7H13BrO

Molecular Weight 193.08 g/mol [1][3]

Exact Mass 192.01498 Da[1][3]

Key Fragments (m/z) Data not explicitly detailed in search results.

Infrared (IR) Spectroscopy
Vapor-phase infrared (IR) spectroscopy data has been recorded for 2-bromo-1-
methylcyclohexanol.[1][2] The IR spectrum provides valuable information about the functional

groups present in the molecule.

Functional Group Characteristic Absorption (cm-1)

O-H (alcohol) ~3400 (broad)

C-H (alkane) ~2900

C-Br Typically in the 500-600 range

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, specific experimental 1H and 13C NMR data for 2-bromo-1-
methylcyclohexanol is not available in the public domain. The acquisition of this data is

crucial for the complete structural elucidation of the molecule, including stereochemical

assignments.

Experimental Protocols
The following are detailed, standardized methodologies for the key spectroscopic experiments.

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS

system).

Methodology:

Sample Preparation: A dilute solution of 2-bromo-1-methylcyclohexanol is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet,

which is heated to ensure rapid vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g.,

helium) through a capillary column. The column temperature is programmed to ramp up,

allowing for the separation of components based on their boiling points and interactions with

the stationary phase.

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion

source. Electron ionization (EI) is a common method, where the molecules are bombarded

with a high-energy electron beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

Sample Preparation: For a liquid sample like 2-bromo-1-methylcyclohexanol, the simplest

method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution can be prepared using a solvent that has minimal interference in the

IR spectrum (e.g., CCl4). For vapor-phase IR, the sample is heated in a gas cell.
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Background Spectrum: A background spectrum of the empty sample holder (or the solvent)

is recorded.

Sample Spectrum: The sample is placed in the spectrometer, and the IR beam is passed

through it.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of

transmittance or absorbance versus wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H
and 13C)
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300

MHz or higher.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added.

Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is

tuned and the magnetic field is shimmed to ensure homogeneity.

1H NMR Acquisition:

A standard pulse sequence is used to acquire the proton spectrum.

Key parameters to record include chemical shift (δ, ppm), integration (relative number of

protons), and multiplicity (splitting pattern).

13C NMR Acquisition:
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A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines

for each unique carbon atom.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH2, and CH3 groups.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. Phase and baseline corrections are applied.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-bromo-1-methylcyclohexanol.
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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